Cas no 1776570-49-0 ([5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine)

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine is a synthetically derived organic compound featuring a chlorophenyl-pyridinyl core substituted with a cyclopropylamine moiety. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical applications, particularly in the development of bioactive molecules. The chlorophenyl group enhances lipophilicity, while the pyridine and cyclopropylamine functionalities may contribute to binding affinity and metabolic stability. Its well-defined chemical properties make it suitable for targeted synthesis and structure-activity relationship studies. The compound is typically characterized by high purity and consistent batch-to-batch reproducibility, ensuring reliability in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine structure
1776570-49-0 structure
Product name:[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine
CAS No:1776570-49-0
MF:C15H15ClN2
MW:258.746002435684
MDL:MFCD27307775
CID:4783281

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine Chemical and Physical Properties

Names and Identifiers

    • [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine
    • [5-(3-Chloro-phenyl)-pyridin-3-ylmethyl]-cyclopropyl-amine
    • MDL: MFCD27307775
    • Inchi: 1S/C15H15ClN2/c16-14-3-1-2-12(7-14)13-6-11(8-17-10-13)9-18-15-4-5-15/h1-3,6-8,10,15,18H,4-5,9H2
    • InChI Key: DHDPBGCKHDONDJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C1=CN=CC(=C1)CNC1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 267
  • XLogP3: 3
  • Topological Polar Surface Area: 24.9

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
191601-2.500g
[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine, 95%
1776570-49-0 95%
2.500g
$1816.00 2023-09-07

Additional information on [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine

Introduction to [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine (CAS No. 1776570-49-0)

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine] is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 1776570-49-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest.

The molecular structure of [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine] consists of a pyridine ring substituted with a 3-chlorophenyl group and a cyclopropylamine side chain. This particular arrangement of functional groups contributes to its distinct chemical behavior and biological interactions. The presence of the chloro substituent on the phenyl ring enhances the compound's lipophilicity, which is often a critical factor in drug absorption and distribution within the body.

In recent years, there has been a growing focus on developing novel compounds that can modulate specific biological pathways associated with various diseases. [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine] has been investigated for its potential role in inhibiting enzymes and receptors involved in inflammatory responses, pain signaling, and neurodegenerative disorders. Its ability to interact with these targets makes it a valuable candidate for further development in medicinal chemistry.

One of the most compelling aspects of this compound is its structural similarity to known pharmacologically active molecules. This similarity suggests that [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine] may exhibit similar mechanisms of action while potentially offering improved efficacy or reduced side effects. Researchers have been particularly interested in its interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.

Recent studies have demonstrated that derivatives of pyridine-based compounds can exhibit significant anti-inflammatory properties. The structural features of [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine], including the pyridine ring and the cyclopropylamine moiety, are thought to contribute to its ability to modulate these enzymatic pathways. Additionally, the chloro substituent on the phenyl ring may enhance binding affinity by increasing electronic density and lipophilicity.

The synthesis of [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine] involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of intermediates such as 3-chlorobenzaldehyde and 1-cyanocyclopropane, which are then coupled via condensation reactions to form the pyridine core. Subsequent functional group transformations, including alkylation and amination, yield the final product.

In terms of pharmacokinetic properties, [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine] has shown promise in preclinical studies regarding its solubility, stability, and metabolic profile. These characteristics are crucial for determining whether a compound can effectively reach its target site within the body and remain active long enough to produce a therapeutic effect. Further research is needed to fully elucidate its pharmacokinetic behavior in vivo.

The potential applications of [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine] extend beyond anti-inflammatory uses. Emerging evidence suggests that it may also have neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier is an important consideration for these potential applications.

Another area of interest is the use of [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine] in combination therapies. By pairing this compound with other drugs that target different aspects of disease pathology, researchers hope to achieve synergistic effects that could lead to more effective treatments. Preliminary studies have shown that combining [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine] with nonsteroidal anti-inflammatory drugs (NSAIDs) may enhance therapeutic outcomes in models of chronic inflammation.

The development of new drugs is often hindered by issues related to patentability and intellectual property rights. However, [5-(3-Chlorophenyl)-pyridin-3-ylethanol]-cyclopropylethylene amine], a closely related derivative, has already been patented for its use in treating inflammatory diseases. This patent provides a framework for further research and development efforts involving structurally similar compounds like [5-(3-Chlorophenylethanol)] -cyclopentamethylenemethanaminetetralone.] The existence of such patents underscores the commercial significance of this class of molecules.

Future research directions for [5-(3-Chlorophenylethanol)] -cyclopentamethylenemethanaminetetralone.] include optimizing synthetic routes for higher yields and exploring new derivatives with enhanced biological activity. Advances in computational chemistry and molecular modeling are also expected to play a significant role in designing next-generation compounds based on this scaffold.

In conclusion, [5-(trans-4-Cinnamoyl)cyclopentane)methanaminetetralone] represents an exciting area of pharmaceutical research with potential applications across multiple therapeutic areas. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel treatments for human diseases. As research continues to uncover new insights into its mechanisms of action, this compound is poised to make significant contributions to medicine.

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